molecular formula C18H16N2O5S2 B2657164 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide CAS No. 941993-11-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide

Cat. No.: B2657164
CAS No.: 941993-11-9
M. Wt: 404.46
InChI Key: YIJDWQRTZGMNRA-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide is a complex organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring fused with a dioxole ring, along with a sulfonylbenzamide group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of o-aminothiophenol with glyoxal to form the benzothiazole ring. The dioxole ring is then introduced through a reaction with a suitable diol under acidic conditions.

The sulfonylbenzamide group is attached via a sulfonylation reaction, where the benzothiazole-dioxole intermediate is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The final step involves the amidation of the sulfonylated intermediate with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may enhance fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
  • 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-6-yl)benzamide

Uniqueness

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide stands out due to its combination of a benzothiazole ring with a dioxole ring and a sulfonylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-10(2)27(22,23)12-5-3-4-11(6-12)17(21)20-18-19-13-7-14-15(25-9-24-14)8-16(13)26-18/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDWQRTZGMNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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